(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine
Overview
Description
(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine is a complex organic compound that features a combination of a fluorenyl group, a piperazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine typically involves multi-step organic reactions. One common approach is to start with the fluorenyl piperazine derivative and react it with a suitable thiophene aldehyde under conditions that favor the formation of the imine bond. The reaction is often carried out in the presence of a dehydrating agent to drive the equilibrium towards imine formation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Fluorenyl derivatives: Compounds with similar fluorenyl groups.
Piperazine derivatives: Molecules containing the piperazine ring.
Thiophene derivatives: Compounds featuring the thiophene moiety.
Uniqueness
What sets (E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine apart is the combination of these three distinct structural elements, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-17-10-15-27-22(17)16-24-26-13-11-25(12-14-26)23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-10,15-16,23H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMTVMBSMHAQPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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